DNA Gyrase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

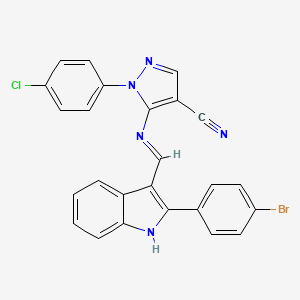

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H15BrClN5 |

|---|---|

Molecular Weight |

500.8 g/mol |

IUPAC Name |

5-[(E)-[2-(4-bromophenyl)-1H-indol-3-yl]methylideneamino]-1-(4-chlorophenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C25H15BrClN5/c26-18-7-5-16(6-8-18)24-22(21-3-1-2-4-23(21)31-24)15-29-25-17(13-28)14-30-32(25)20-11-9-19(27)10-12-20/h1-12,14-15,31H/b29-15+ |

InChI Key |

KULCZLITABBMAB-WKULSOCRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)/C=N/C4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of DNA Gyrase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is critical for managing DNA topology during replication, transcription, and recombination.[1][2][3] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and validated target for the development of novel antibacterial agents.[4][5] This technical guide provides an in-depth overview of the mechanism of action of DNA gyrase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. While this guide focuses on the general principles of DNA gyrase inhibition, it is important to note that specific compounds, such as a hypothetical "DNA Gyrase-IN-5," would require dedicated experimental validation.

Core Mechanism of DNA Gyrase and Its Inhibition

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3][6][7] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2][3][7] The catalytic cycle involves the binding of a DNA segment (the G-gate), followed by the capture of another segment (the T-gate). ATP hydrolysis drives the passage of the T-gate through the transiently cleaved G-gate, resulting in the introduction of a negative supercoil.[1][8]

Inhibitors of DNA gyrase can be broadly categorized into two main classes based on their mechanism of action:

-

DNA Gyrase Poisons: These inhibitors, such as the well-known fluoroquinolones (e.g., ciprofloxacin), stabilize the covalent complex between DNA gyrase and the cleaved DNA.[4][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacteria.[6][9]

-

Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic function of DNA gyrase without stabilizing the cleavage complex. A prominent example is the aminocoumarins (e.g., novobiocin), which competitively inhibit the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent strand passage.[1][4]

Quantitative Data on DNA Gyrase Inhibitors

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize representative quantitative data for different classes of DNA gyrase inhibitors.

| Compound Class | Example Compound | Target Enzyme | IC50 (µg/mL) | Reference Organism |

| Fluoroquinolones | Ciprofloxacin | DNA Gyrase | 27.8 | Enterococcus faecalis[10] |

| Sitafloxacin | DNA Gyrase | 1.38 | Enterococcus faecalis[10] | |

| Levofloxacin | DNA Gyrase | 28.1 | Enterococcus faecalis[10] | |

| Gatifloxacin | DNA Gyrase | 5.60 | Enterococcus faecalis[10] | |

| Aminocoumarins | Novobiocin | DNA Gyrase | ~0.026 (µM) | E. coli[9] |

| N-phenylpyrrolamides | Compound 22i | E. coli DNA gyrase | 0.002-0.020 (µM) | E. coli[11] |

| Compound Class | Example Compound | Bacterial Strain | MIC (µg/mL) |

| Fluoroquinolones | Ciprofloxacin | MRSA | >1 |

| Norfloxacin | MRSA | >1 | |

| Hybridized Compounds | Compound 5 | MRSA | 0.125 |

Experimental Protocols

The characterization of DNA gyrase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[12]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor should be included.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[14]

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of an active compound. The gel can be stained with ethidium bromide and visualized under UV light.[14]

DNA Cleavage Assay

This assay determines if an inhibitor acts as a DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex.

Protocol:

-

Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay, but often without ATP to trap the cleavage complex.

-

Incubation with Inhibitor: Incubate the relaxed plasmid DNA, DNA gyrase, and the test compound.

-

Complex Trapping: Add SDS and proteinase K to the reaction to trap the covalent enzyme-DNA complex and digest the protein component.[14][15]

-

Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of linear or nicked DNA in the presence of the inhibitor indicates the stabilization of the cleavage complex.

ATPase Inhibition Assay

This assay is used to identify inhibitors that target the ATPase activity of the GyrB subunit.

Protocol:

-

Coupled Enzyme System: A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[14] The assay mixture contains DNA gyrase, the test compound, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[14]

-

Measurement: The rate of ATP hydrolysis is determined by measuring the decrease in absorbance at 340 nm as NADH is converted to NAD+.

-

IC50 Determination: The concentration of the inhibitor that reduces the ATPase activity by 50% is determined.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. topogen.com [topogen.com]

- 14. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Achilles' Heel of Bacteria: A Technical Guide to the Binding Sites of DNA Gyrase Inhibitors on GyrA and GyrB

For Immediate Release

This technical guide provides an in-depth exploration of the binding sites of two major classes of DNA gyrase inhibitors, quinolones and coumarins, on their respective target subunits, GyrA and GyrB. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. By detailing the molecular interactions, summarizing quantitative binding data, and providing comprehensive experimental protocols, this guide serves as a critical resource for understanding and targeting this essential bacterial enzyme.

Executive Summary

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. Its absence in eukaryotes makes it an attractive target for antibacterial drugs. This guide focuses on the two most well-characterized classes of DNA gyrase inhibitors: the quinolones, which primarily target the GyrA subunit, and the coumarins, which bind to the GyrB subunit. Understanding the precise binding interactions and the experimental methodologies to characterize them is paramount for the development of new therapeutics that can overcome the growing challenge of antibiotic resistance.

Quinolone Binding Site on the GyrA Subunit

Quinolone antibiotics, such as ciprofloxacin and moxifloxacin, exert their bactericidal effect by targeting the DNA cleavage and re-ligation activity of the GyrA subunit. The primary binding site is a pocket formed at the interface of the GyrA protein and the DNA, known as the Quinolone Resistance-Determining Region (QRDR).

The binding of quinolones stabilizes the "cleavage complex," in which the DNA is cleaved and covalently linked to a tyrosine residue on GyrA, thereby preventing DNA re-ligation and leading to double-strand breaks.[1][2] This interaction is subtle and relies on a unique molecular bridge. A non-catalytic magnesium ion plays a crucial role, coordinated by water molecules, in bridging the C3-C4 keto-acid moiety of the quinolone to key serine and aspartate residues within the QRDR of GyrA (e.g., Ser83 and Asp87 in E. coli).[1][3][4] The C7 substituent of the quinolone molecule often extends towards the GyrB subunit, suggesting that the complete binding pocket is a composite of both GyrA and GyrB.[1][5][6]

Quantitative Data for Quinolone Inhibitors

The inhibitory potency of quinolones is typically quantified by their half-maximal inhibitory concentration (IC50) in supercoiling assays or their minimum inhibitory concentration (MIC) in microbiological assays. The dissociation constant (Kd) or inhibition constant (Ki) provides a measure of the binding affinity.

| Inhibitor | Target Organism | Assay Type | IC50 | Ki | Reference |

| Ciprofloxacin | Escherichia coli | Supercoiling Inhibition | ~0.7 µg/mL | - | |

| Moxifloxacin | Mycobacterium tuberculosis | DNA Cleavage | 50 µg/mL (induces cleavage) | - | [7] |

| QPT-1 | Staphylococcus aureus | - | - | - | [8] |

| Etoposide | Staphylococcus aureus | - | - | - | [8] |

| NSC 103003 | Escherichia coli | Supercoiling Inhibition | 50 µM | - | [9] |

| NSC 130847 | Escherichia coli | Supercoiling Inhibition | 72 µM | - | [9] |

| NSC 20115 | Escherichia coli | Supercoiling Inhibition | 737 µM | - | [9] |

| NSC 20116 | Escherichia coli | Supercoiling Inhibition | 338 µM | - | [9] |

| NSC 7784 | Escherichia coli | Supercoiling Inhibition | 814 µM | - | [9] |

Coumarin Binding Site on the GyrB Subunit

The coumarin class of antibiotics, including novobiocin and coumermycin A1, function by inhibiting the ATPase activity of the GyrB subunit.[10] This inhibition is competitive with ATP, and the binding site is located in the N-terminal domain of GyrB, which houses the ATP-binding and hydrolysis machinery.[10][11]

Structural studies have revealed the key amino acid residues involved in coumarin binding. In E. coli GyrB, residues such as Asp73, Arg136, and Asn46 are critical for this interaction.[11][12] Arg136, in particular, is essential for the stability of the coumarin-gyrase complex.[11] The binding of these inhibitors is an enthalpy-driven process.[13] Some coumarins, like the divalent coumermycin A1, are capable of binding to and bridging two GyrB subunits simultaneously, leading to potent inhibition.[14]

Quantitative Data for Coumarin Inhibitors

The inhibitory activity of coumarins is assessed through ATPase inhibition assays and supercoiling assays. Binding affinities are determined using biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR).

| Inhibitor | Target Organism/Protein | Assay/Method | IC50 | Kd/Ka/Ki | Reference |

| Novobiocin | E. coli GyrB peptide | Binding Assay | - | Ka = 1.8 ± 0.2 x 10^5 /M | [11] |

| Novobiocin | Mycobacterium tuberculosis | Supercoiling Inhibition | ~0.1 µM | - | [15] |

| Novobiocin | E. coli Topoisomerase IV | Relaxation Assay | ~10 µM | - | [16] |

| Coumermycin A1 | Staphylococcus aureus | Supercoiling Inhibition | < 6 nM | - | |

| Coumarins | E. coli GyrB fragments | Titration Calorimetry | - | Kd ≈ 10^-8 M | |

| Digallic Acid | E. coli | Supercoiling Inhibition | - | Ki = 347 nM | [16] |

| Digallic Acid | E. coli Topoisomerase IV | Relaxation Assay | ~8 µM | - | [16] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the overall catalytic activity of DNA gyrase.

Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA are then separated by agarose gel electrophoresis. An effective inhibitor will reduce the amount of supercoiled DNA.

Detailed Protocol (E. coli DNA Gyrase):

-

Reaction Mixture Preparation: On ice, prepare a master mix containing (per 30 µL reaction):

-

6 µL of 5x Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

-

0.5 µL of relaxed pBR322 DNA (e.g., 1 µg/µL).

-

20.2 µL of sterile deionized water.

-

-

Inhibitor Addition:

-

Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 0.3 µL of the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. For a negative control, add 0.3 µL of the solvent alone.

-

-

Enzyme Addition and Incubation:

-

Dilute the E. coli DNA gyrase enzyme in 1x Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol). The optimal amount of enzyme to achieve full supercoiling should be predetermined in a separate titration experiment.

-

Add 3 µL of the diluted enzyme to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 30 µL of 2x STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

-

Vortex briefly and centrifuge at high speed for 1 minute to separate the phases.

-

-

Agarose Gel Electrophoresis:

-

Load 20 µL of the upper aqueous phase onto a 1% (w/v) agarose gel containing 0.5 µg/mL ethidium bromide.

-

Run the gel at a constant voltage (e.g., 90V) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Gyrase ATPase Assay

This assay specifically measures the inhibition of the ATP hydrolysis activity of the GyrB subunit.

Principle: A coupled-enzyme assay is commonly used, where the hydrolysis of ATP to ADP and Pi by gyrase is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Detailed Protocol: [16]

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture (e.g., 60 µL final volume) containing:

-

1x ATPase Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.2 mM EDTA, 1 mM MgCl2, 1 mM DTT, 2% (w/v) glycerol).

-

50 nM of E. coli DNA gyrase or the isolated GyrB subunit.

-

200 ng of relaxed plasmid DNA (to stimulate ATPase activity).

-

0.8 mM phosphoenolpyruvate.

-

1.2 units of pyruvate kinase.

-

1.7 units of lactate dehydrogenase.

-

0.4 mM NADH.

-

The test inhibitor at various concentrations.

-

-

Incubation and Reaction Initiation:

-

Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration and inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a plate reader capable of kinetic measurements.

-

-

Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key signaling pathway of DNA gyrase and a typical workflow for the characterization of a novel DNA gyrase inhibitor.

Caption: Inhibition of the DNA gyrase catalytic cycle by quinolone and coumarin antibiotics.

Caption: A typical experimental workflow for the identification and characterization of novel DNA gyrase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into the Quinolone Resistance Mechanism of Mycobacterium tuberculosis DNA Gyrase | PLOS One [journals.plos.org]

- 8. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing the binding of the coumarin drugs using peptide fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inspiralis.com [inspiralis.com]

- 16. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

DNA Gyrase-IN-5: A Deep Dive into its Inhibitory Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Gyrase-IN-5, also identified as compound 8I-w, is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication and repair, with a reported IC50 of 0.10 μM. Belonging to the novel class of spiropyrimidinetrione inhibitors, its mechanism of action is of significant interest for the development of new antibacterial agents. This guide synthesizes the available data to address the core question: Is this compound an ATP-competitive inhibitor? Based on the evidence from its chemical class, this compound is not an ATP-competitive inhibitor . Instead, its activity is enhanced by the presence of ATP, suggesting a distinct mechanism of action that differentiates it from other well-characterized gyrase inhibitors like the aminocoumarins.

Introduction to DNA Gyrase and its Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction. The ATP binding and hydrolysis by GyrB are fundamental to the enzyme's catalytic cycle.

The inhibition of DNA gyrase is a clinically validated strategy for antibacterial therapy. Inhibitors can be broadly categorized based on their mechanism of action:

-

Quinolones: These agents target the GyrA subunit, stabilizing the DNA-gyrase cleavage complex and leading to lethal double-strand breaks.

-

Aminocoumarins (e.g., Novobiocin): These are classical ATP-competitive inhibitors that bind to the ATP-binding site on the GyrB subunit, preventing the conformational changes necessary for enzyme function.

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): This class of inhibitors also targets the GyrA subunit but at a different site than quinolones.

-

Spiropyrimidinetriones: A newer class of DNA gyrase inhibitors, to which this compound belongs.

Understanding the precise mechanism of a novel inhibitor is paramount for drug development, as it informs on potential cross-resistance with existing antibiotics and guides future medicinal chemistry efforts.

This compound: Quantitative Data

The following table summarizes the reported quantitative data for this compound (Compound 8I-w) and its antibacterial activity.

| Parameter | Value | Target | Reference |

| IC50 | 0.10 μM | DNA Gyrase | [1][2] |

| MIC (E. coli) | 7.0 μM | Whole Cell | [1] |

| MIC (E. coli E564) | 17.0 μM | Whole Cell | [1] |

| MIC (E. coli E68) | 13.5 μM | Whole Cell | [1] |

| MIC (E. coli E48) | 1.0 μM | Whole Cell | [1] |

| MIC (E. coli E109) | 25.3 μM | Whole Cell | [1] |

| MIC (Salmonella) | 47.8 μM | Whole Cell | [1] |

| MIC (S. aureus) | 4.7 μM | Whole Cell | [1] |

Mechanism of Action: Evidence Against ATP-Competitive Inhibition

While direct experimental data examining the effect of varying ATP concentrations on the inhibitory activity of this compound is not publicly available, compelling evidence from studies on the broader class of spiropyrimidinetrione (SPT) inhibitors indicates a non-ATP-competitive mechanism .

A key study on a series of SPTs demonstrated that their ability to enhance DNA cleavage mediated by Mycobacterium tuberculosis gyrase is increased in the presence of ATP . This observation is inconsistent with an ATP-competitive binding mode. If SPTs were to compete with ATP, an increase in ATP concentration would lead to a decrease in their inhibitory effect. The potentiation of activity by ATP suggests that the binding of ATP to the GyrB subunit may induce a conformational change in the enzyme that is more favorable for the binding or action of the SPT inhibitor.

This mode of action distinguishes spiropyrimidinetriones from inhibitors like novobiocin, which directly compete with ATP for the same binding site.

Experimental Protocols

To determine the mechanism of action of a DNA gyrase inhibitor with respect to ATP, the following key experiments are typically performed.

DNA Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA substrate in an ATP-dependent reaction. The different topological forms of the DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis.

-

Methodology:

-

A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

-

The inhibitor (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of a fixed concentration of ATP.

-

To test for ATP competition, parallel reactions are set up with varying concentrations of ATP (e.g., from 0.1 mM to 5 mM) while the inhibitor concentration is kept constant.

-

The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

The DNA topoisomers are separated by electrophoresis on an agarose gel.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

-

Interpretation:

-

ATP-competitive: The IC50 value of the inhibitor will increase as the concentration of ATP increases.

-

Non-competitive: The IC50 value of the inhibitor will remain unchanged regardless of the ATP concentration.

-

Uncompetitive: The IC50 value of the inhibitor will decrease as the ATP concentration increases.

-

ATP-dependent (non-competitive): The inhibitory activity is enhanced at higher ATP concentrations, as observed for spiropyrimidinetriones.

-

ATPase Activity Assay

This assay directly measures the effect of the inhibitor on the ATP hydrolysis activity of the GyrB subunit.

-

Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of ADP produced from ATP hydrolysis. This can be done using various methods, such as a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Methodology:

-

A reaction mixture containing DNA gyrase, relaxed plasmid DNA (which stimulates ATPase activity), and assay buffer is prepared.

-

The inhibitor is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

To determine the mode of inhibition, kinetic studies are performed by measuring the initial rates of ATP hydrolysis at different concentrations of both ATP and the inhibitor.

-

The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot.

-

-

Interpretation:

-

Competitive inhibitor: The Vmax remains the same, but the apparent Km for ATP increases.

-

Non-competitive inhibitor: The Km remains the same, but the Vmax decreases.

-

Uncompetitive inhibitor: Both Vmax and Km decrease.

-

Visualizing the Inhibition Landscape

The following diagrams illustrate the key concepts related to DNA gyrase function and inhibition.

References

DNA Gyrase-IN-5: A Technical Guide to its Impact on Bacterial DNA Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to ascertain its effects on bacterial DNA replication.

Core Concepts: DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into the DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1][2][3] By inhibiting DNA gyrase, compounds can effectively halt these vital cellular processes, leading to bacterial cell death. This compound, also identified as compound 8I-w, is a novel multi-substituted benzo-indole pyrazole Schiff base derivative that has demonstrated significant inhibitory activity against this enzyme.[3]

Mechanism of Action

This compound functions as a direct inhibitor of DNA gyrase.[1][2][3] The process of DNA supercoiling by gyrase involves the enzyme cleaving a segment of DNA, passing another segment through the break, and then resealing it. This compound is believed to bind to the DNA gyrase-DNA complex, interfering with this catalytic cycle. Molecular docking studies suggest that it establishes interactions with various amino acid residues of the enzyme, thereby preventing the re-ligation of the cleaved DNA.[2][3] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and leading to cell death.

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzyme and antibacterial assays.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) against purified DNA gyrase highlights the compound's direct and potent effect on the enzyme.

| Compound | Target | IC50 (µM) |

| This compound | DNA Gyrase | 0.10 |

Table 1: In vitro inhibitory activity of this compound against DNA gyrase.[1][2][3]

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against both wild-type and drug-resistant bacterial strains. The IC50 values represent the concentration required to inhibit 50% of bacterial growth.

| Bacterial Strain | Description | IC50 (µM) |

| Escherichia coli | Wild-type | 4.7 |

| E. coli E564 | Drug-resistant | 7.0 |

| E. coli E68 | Drug-resistant | 17.0 |

| E. coli E48 | Drug-resistant | 13.5 |

| E. coli E109 | Drug-resistant | 1.0 |

| Salmonella | Wild-type | 25.3 |

| Staphylococcus aureus | Wild-type | 47.8 |

Table 2: Antibacterial activity of this compound against various bacterial strains.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Objective: To measure the concentration of this compound required to inhibit 50% of the DNA supercoiling activity (IC50).

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

This compound (dissolved in DMSO)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM ATP)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1X TAE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

-

SDS

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL), and varying concentrations of this compound. Adjust the final volume with nuclease-free water. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit) to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

-

(Optional) To remove the enzyme, add SDS to a final concentration of 0.2% and Proteinase K to 0.1 mg/mL, and incubate for a further 30 minutes at 37°C.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light. The supercoiled form of the plasmid migrates faster than the relaxed form.

-

Quantify the band intensities to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.

Caption: Workflow for a DNA gyrase supercoiling assay.

Antibacterial Susceptibility Testing (MIC/IC50 Determination)

This protocol determines the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of an antibacterial agent against specific bacterial strains.

Objective: To determine the concentration of this compound that inhibits bacterial growth.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in fresh growth medium to a standardized density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

In a 96-well plate, prepare serial dilutions of this compound in the growth medium. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Add the bacterial inoculum to each well containing the serially diluted compound.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth. The IC50 is the concentration that reduces bacterial growth by 50% compared to the positive control.

Caption: Workflow for antibacterial susceptibility testing.

Conclusion

This compound is a highly potent inhibitor of bacterial DNA gyrase, demonstrating significant antibacterial activity against a range of bacteria, including drug-resistant strains. Its mechanism of action, centered on the disruption of DNA replication, makes it a promising candidate for further investigation in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other novel DNA gyrase inhibitors.

References

Target Specificity of DNA Gyrase Inhibitor Gyrase-IN-5: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "DNA Gyrase-IN-5" is not publicly available within the reviewed scientific literature. This document serves as a comprehensive technical guide and template, outlining the expected target specificity profile, mechanism of action, and relevant experimental methodologies for a hypothetical novel DNA gyrase inhibitor, hereafter referred to as Gyrase-IN-5. The presented data and experimental details are illustrative, based on established principles of DNA gyrase inhibition.

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3][4] Its absence in humans makes it a prime target for the development of antibacterial agents.[5][6][7] Gyrase-IN-5 is a novel synthetic compound identified through high-throughput screening as a potential inhibitor of bacterial DNA gyrase. This document provides a detailed overview of the target specificity, mechanism of action, and key experimental data for Gyrase-IN-5, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Gyrase-IN-5 exhibits its antibacterial effect by targeting the DNA gyrase-DNA complex. The enzyme functions as a heterotetramer of two GyrA and two GyrB subunits (A2B2).[2][8] The proposed mechanism involves Gyrase-IN-5 stabilizing the transient covalent complex formed between DNA gyrase and the cleaved DNA strands.[1][9] This stabilization prevents the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[1][10] This mode of action is characteristic of a topoisomerase poison.

Signaling Pathway of Gyrase-IN-5 Action

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 4. Computational Analysis of DNA Gyrase Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

Early Research on DNA Gyrase-IN-5: A Technical Overview of Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the antibacterial activity of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. This document collates available quantitative data, outlines probable experimental methodologies based on standard practices, and visualizes the core mechanism of action.

Introduction to this compound

This compound (also identified as Compound 8I-w; CAS 2417016-23-8) has emerged as a significant molecule in antibacterial research due to its potent inhibitory action against DNA gyrase, an essential enzyme for bacterial survival. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. Early data indicates that this compound exhibits inhibitory activity against both wild-type and drug-resistant bacterial strains.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against DNA gyrase and various bacterial strains. The available data is summarized in the tables below.

Table 1: DNA Gyrase Inhibitory Activity

| Target Enzyme | IC50 (µM) |

| DNA Gyrase | 0.10[1] |

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Type | Resistance Profile | IC50 (µM)[1] |

| Escherichia coli | Gram-negative | Wild-type | 4.7 |

| E. coli E564 | Gram-negative | Drug-resistant | 7.0 |

| E. coli E68 | Gram-negative | Drug-resistant | 17.0 |

| E. coli E48 | Gram-negative | Drug-resistant | 13.5 |

| E. coli E109 | Gram-negative | Drug-resistant | 1.0 |

| Salmonella | Gram-negative | Not specified | 25.3 |

| Staphylococcus aureus | Gram-positive | Not specified | 47.8 |

Experimental Protocols

While the specific primary research publication detailing the experimental protocols for this compound is not publicly available, the following methodologies represent standard and widely accepted procedures for determining the antibacterial activity and enzyme inhibition of such compounds.

DNA Gyrase Supercoiling Inhibition Assay (Probable Method)

This assay is fundamental to determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (containing GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, bovine serum albumin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

A reaction mixture is prepared containing the assay buffer, relaxed plasmid DNA, and ATP.

-

Varying concentrations of this compound are added to the reaction tubes. A control with no inhibitor is also prepared.

-

The reaction is initiated by the addition of a pre-determined amount of DNA gyrase enzyme.

-

The mixture is incubated at 37°C for a specific period (e.g., 1-2 hours) to allow for the supercoiling reaction to occur.

-

The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

The reaction products are then analyzed by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates, allowing for visualization.

-

The gel is stained and imaged. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each concentration of this compound.

-

The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.

Antibacterial Susceptibility Testing - Broth Microdilution (Probable Method)

This method is used to determine the minimum inhibitory concentration (MIC) or, in this case, the IC50 of an antibacterial agent against various bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound

-

Spectrophotometer (for measuring optical density)

Procedure:

-

A serial dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (bacteria with no inhibitor) and negative (medium only) controls are included on each plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration of the compound relative to the positive control.

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of bacterial growth.

Visualizations

Mechanism of DNA Gyrase Inhibition

The following diagram illustrates the general mechanism of action for a DNA gyrase inhibitor like this compound. By binding to the DNA gyrase enzyme, the inhibitor prevents the crucial process of DNA supercoiling, which ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.

Caption: Mechanism of this compound action.

Experimental Workflow for IC50 Determination

The logical flow for determining the inhibitory concentration of this compound against both the target enzyme and bacterial cells is depicted below.

Caption: Workflow for IC50 determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Docking of DNA Gyrase-IN-5

This guide provides a comprehensive overview of the molecular docking studies of a novel inhibitor, this compound. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in humans makes it a prime target for the development of new antibacterial agents.[4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, playing a pivotal role in the discovery of new DNA gyrase inhibitors.[6][7][8]

Experimental Protocols: Molecular Docking of this compound

A meticulous and validated molecular docking protocol is fundamental to obtaining reliable in silico results. The following sections outline a typical workflow for studying the interaction of this compound with its target enzyme.

Protein Preparation

The initial step involves retrieving the 3D structure of the target protein, E. coli DNA gyrase, from the Protein Data Bank (PDB). For this study, the crystal structure with PDB ID: 2XCT was selected.[9] The protein structure is then prepared for docking using software such as AutoDock Tools. This preparation involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms to the protein.

-

Assigning Kollman charges to the protein atoms.

-

Saving the prepared protein structure in the PDBQT file format, which includes information on atom types and charges.[4]

Ligand Preparation

The 3D structure of this compound is generated using chemical drawing software like Marvin Sketch. Energy minimization of the ligand is then performed to obtain a stable conformation. This is a critical step to ensure that the ligand structure is energetically favorable before docking. The prepared ligand is also saved in the PDBQT format.

Grid Generation

A grid box is defined around the active site of the DNA gyrase to specify the search space for the docking simulation.[9] The dimensions and center of the grid box are determined based on the binding site of a known co-crystallized inhibitor or by identifying conserved binding pocket residues. For the ATP binding site on the GyrB subunit, the grid center can be defined based on the position of novobiocin in a relevant crystal structure.[6][7] In this study, the grid box was set with dimensions of 8Å x 14Å x 14Å.[9]

Molecular Docking Simulation

The molecular docking simulation is performed using software like AutoDock Vina.[9] This program predicts the binding pose of the ligand within the defined grid box and calculates the binding affinity, typically expressed in kcal/mol. The algorithm explores various conformations of the ligand and its orientation within the active site to find the most favorable binding mode.

Analysis of Docking Results

The docking results are analyzed to identify the best binding pose of this compound. The pose with the lowest binding energy is generally considered the most stable.[10] Visualization software such as PyMOL or Discovery Studio is used to analyze the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[11]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the molecular docking study of this compound, with the well-known DNA gyrase inhibitor Ciprofloxacin included for comparison.[9][10]

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| This compound | -9.8 | 150 nM | ASP87, ALA117, GLN94, ILE112 |

| Ciprofloxacin | -6.77 | 2.5 µM | SER83, ASP87 |

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are crucial for clarity and understanding. The following diagrams were generated using Graphviz to illustrate key aspects of this study.

Conclusion

The molecular docking studies of this compound reveal a strong binding affinity to the ATP binding site of the GyrB subunit of E. coli DNA gyrase. The predicted binding energy is significantly lower than that of the known inhibitor Ciprofloxacin, suggesting that this compound has the potential to be a potent inhibitor of this enzyme. The interactions with key amino acid residues within the binding pocket further support its potential as a lead compound for the development of novel antibacterial agents. Further in vitro and in vivo studies are warranted to validate these computational findings and to assess the therapeutic potential of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 4. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into antibacterial design: Computational modeling of eugenol derivatives targeting DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Analysis of DNA Gyrase Inhibitor Binding

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies used to analyze the binding of small molecule inhibitors to bacterial DNA gyrase. While referencing the hypothetical inhibitor "DNA Gyrase-IN-5," the principles, protocols, and data presentation formats described herein are broadly applicable to any potential DNA gyrase inhibitor. The focus is on providing a structured, in-depth technical framework for conducting and interpreting such in silico studies.

Introduction: DNA Gyrase as a Prime Antibacterial Target

DNA gyrase is a type II topoisomerase essential for bacterial survival, but absent in humans, making it an excellent target for antibacterial drugs.[1][2][3] This enzyme introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1][4][5] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][6] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[4][5][7] Inhibitors can target either of these subunits, with well-known classes like fluoroquinolones targeting GyrA and aminocoumarins (e.g., novobiocin) targeting the ATP-binding site on GyrB.[6][7][8][9] In silico analysis provides a powerful, cost-effective approach to discover and optimize novel inhibitors by predicting their binding affinity and mechanism of action at an atomic level.

The In Silico Analysis Workflow

The computational analysis of a potential inhibitor like this compound follows a multi-step, hierarchical process. This workflow is designed to progressively refine the understanding of the ligand-protein interaction, from initial binding pose prediction to the dynamics and thermodynamics of the complex in a simulated physiological environment.

Quantitative Data Summary

Effective in silico analysis relies on the generation and comparison of quantitative data. The following tables provide a template for summarizing key results from the analysis of a compound like this compound.

Table 1: Molecular Docking and Binding Free Energy Results

| Compound | Docking Score (kcal/mol) | Estimated Free Energy of Binding (ΔG_bind, kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| This compound | -8.5 | -45.75 | -55.20 | -15.50 |

| Ciprofloxacin (Control) | -6.1[10] | -30.10 | -38.90 | -10.25 |

| Novobiocin (Control) | -9.2 | -50.20 | -60.10 | -18.70 |

Table 2: Key Interacting Residues in the Binding Site (from Docking & MD)

| Compound | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | Asp73, Arg76, Gly77 | Ile78, Pro79, Ile94 |

| Ciprofloxacin (Control) | Ser83, Asp87[11] | - |

| Novobiocin (Control) | Asp73, Arg136[6] | Ile78, Ile94 |

Table 3: Molecular Dynamics Simulation Stability Metrics (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average Hydrogen Bonds |

| DNA Gyrase:IN-5 Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | 3-4[10] |

| Apo-DNA Gyrase | 2.5 ± 0.5 | 1.5 ± 0.4 | N/A |

Detailed Experimental Protocols

This section outlines the standard computational procedures for analyzing the binding of an inhibitor to DNA gyrase.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[7][12]

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of DNA gyrase (e.g., from E. coli, PDB ID: 1KZN or 2XCT) from the Protein Data Bank.[10][12]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Assign partial charges using a force field (e.g., AMBER, OPLS).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Marvin Sketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation and Binding Site Definition:

-

Define the binding site. For ATP-competitive inhibitors, this is the ATPase pocket on the GyrB subunit.[6][13] The site can be defined based on the coordinates of a co-crystallized ligand (e.g., novobiocin) or by identifying conserved residues like Asp73.[6][13]

-

Generate a grid box that encompasses the entire binding pocket, typically with a margin of 10-15 Å around the defined center.

-

-

Docking Simulation:

-

Analysis:

-

Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy in the most populated conformational cluster.

-

Visualize the ligand-protein interactions (hydrogen bonds, hydrophobic contacts) using software like PyMOL or LigPlot+.[6]

-

MD simulations are used to assess the stability of the docked ligand-protein complex and observe its dynamic behavior over time.[10][11]

Protocol:

-

System Setup:

-

Use the best-docked pose of the DNA Gyrase:IN-5 complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., triclinic or cubic) filled with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

-

Parameterize the ligand (this compound) to generate force field parameters compatible with the protein force field (e.g., OPLS3e, AMBER).[10]

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions while restraining the protein-ligand complex.

-

Equilibrate the system under NPT (constant pressure) conditions (e.g., 1 atm) to ensure the correct solvent density. This is typically done in multiple steps, gradually releasing restraints on the complex.

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100-200 ns) without any restraints.

-

Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable complex will show a plateau in the RMSD plot.[10]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.[10]

-

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein from MD simulation snapshots.[10]

Protocol:

-

Snapshot Extraction:

-

Extract a series of snapshots (e.g., 100-200) at regular intervals from the stable portion of the MD trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the following energy terms using a molecular mechanics force field and an implicit solvent model:

-

G_complex: The total free energy of the protein-ligand complex.

-

G_protein: The total free energy of the protein alone.

-

G_ligand: The total free energy of the ligand alone.

-

-

-

Binding Free Energy (ΔG_bind) Calculation:

-

Calculate the binding free energy using the equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Average the ΔG_bind values across all snapshots to obtain the final estimate.

-

Visualizations of Mechanisms and Pathways

Understanding the target's mechanism and the logic of the analysis is crucial for interpreting results.

Conclusion

The in silico analysis of potential DNA gyrase inhibitors, such as the hypothetical this compound, provides a robust framework for early-stage drug discovery. Through a systematic application of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively predict binding modes, assess complex stability, and estimate binding affinities. This computational approach not only prioritizes candidates for experimental validation but also offers deep mechanistic insights into the molecular interactions that drive inhibition, ultimately accelerating the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GtR [gtr.ukri.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DNA gyrase activity regulates DnaA-dependent replication initiation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3.4. Molecular Docking Study [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for DNA Gyrase-IN-5 In Vitro Supercoiling Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in managing DNA topology by introducing negative supercoils into DNA.[1][2] This process is crucial for DNA replication, transcription, and repair.[1] The unique ability of DNA gyrase to introduce negative supercoils is an ATP-dependent process. Due to its absence in higher eukaryotes, DNA gyrase is a prime target for the development of antibacterial agents.[1]

The in vitro DNA gyrase supercoiling assay is a fundamental method used to identify and characterize inhibitors of this enzyme, such as the hypothetical molecule "DNA Gyrase-IN-5". The assay monitors the conversion of a relaxed circular plasmid DNA substrate into its negatively supercoiled form by DNA gyrase.[1] The different topological forms of the plasmid DNA (relaxed and supercoiled) can then be separated and visualized using agarose gel electrophoresis, as supercoiled DNA migrates faster through the gel than relaxed DNA. The extent of inhibition by a test compound is determined by observing the reduction in the amount of supercoiled DNA produced.[3]

Principle of the Assay

The assay is based on the catalytic activity of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The reaction products are then analyzed by agarose gel electrophoresis. In the absence of an inhibitor, DNA gyrase will convert the majority of the relaxed DNA into a faster-migrating supercoiled form. When an effective inhibitor like this compound is present, the supercoiling activity of the enzyme is diminished, resulting in a greater proportion of the DNA remaining in the relaxed, slower-migrating form.

Materials and Reagents

The following table summarizes the necessary components for the DNA gyrase in vitro supercoiling assay.

| Component | Description | Typical Stock Concentration | Final Concentration in Assay |

| DNA Gyrase | Purified bacterial DNA gyrase (e.g., from E. coli) | ≥ 5 U/μL | 1 Unit (or as optimized) |

| Relaxed pBR322 DNA | Substrate for the supercoiling reaction | 0.5 mg/mL | 0.5 µg per reaction |

| 5X Assay Buffer | Provides optimal conditions for enzyme activity | 5X | 1X |

| ATP | Energy source for the supercoiling reaction | 10 mM | 1 mM |

| This compound | Test inhibitor compound | Variable (e.g., 10 mM in DMSO) | Variable (titration recommended) |

| Dilution Buffer | For diluting the enzyme and inhibitor | 1X | N/A |

| Stop Solution/Loading Dye | To terminate the reaction and prepare for gel loading | 6X | 1X |

| Agarose | For gel electrophoresis | N/A | 1% (w/v) |

| TAE or TBE Buffer | Running buffer for electrophoresis | 50X | 1X |

| DNA Stain | For visualizing DNA in the gel (e.g., Ethidium Bromide) | 10 mg/mL | 1 µg/mL |

| Chloroform/Isoamyl Alcohol | For reaction cleanup (optional but recommended) | 24:1 (v/v) | N/A |

Experimental Protocol

This protocol outlines the steps for determining the inhibitory activity of this compound on DNA gyrase.

Preparation of Reagents

-

1X Assay Buffer: Prepare the 1X assay buffer by diluting the 5X stock. A typical 1X buffer composition is 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Relaxed pBR322 DNA: If starting with supercoiled plasmid, it can be relaxed by treatment with topoisomerase I.[4][5]

-

This compound Dilutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) to determine the IC₅₀ value.

Enzyme Activity Titration (Recommended)

Before testing inhibitors, it is advisable to determine the optimal amount of DNA gyrase needed to achieve near-complete supercoiling of the relaxed DNA substrate. This is done by performing the assay with a serial dilution of the enzyme. One unit of DNA gyrase is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.

Supercoiling Inhibition Assay

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.

-

Inhibitor Addition: Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the respective reaction tubes.

-

Enzyme Addition: Add the pre-determined optimal amount of DNA gyrase to all tubes except the negative control (no enzyme).

-

Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[4][6]

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (like EDTA) and a protein denaturant (like SDS), which is often combined with a gel loading dye. An optional but recommended step is to perform a chloroform/isoamyl alcohol extraction to remove the enzyme before loading the gel.[3]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands (e.g., 90V for 90 minutes).

-

Visualization and Data Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.[3] The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software.[4] The percentage of inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of supercoiling activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Data Presentation

The results of the DNA gyrase supercoiling assay can be summarized in the following table.

| Reaction Condition | This compound (µM) | % Supercoiled DNA | % Inhibition |

| Negative Control (No Enzyme) | 0 | 0 | N/A |

| Positive Control (No Inhibitor) | 0 | ~95 | 0 |

| Test 1 | 0.1 | ||

| Test 2 | 1 | ||

| Test 3 | 10 | ||

| Test 4 | 50 | ||

| Test 5 | 100 |

Note: The "% Supercoiled DNA" is determined by densitometric analysis of the gel bands. The "% Inhibition" is calculated as: [1 - (% Supercoiled in Test / % Supercoiled in Positive Control)] x 100.

Experimental Workflow Diagram

Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Signaling Pathway Diagram

As this protocol describes an in vitro enzymatic assay, a signaling pathway is not applicable. The workflow diagram above illustrates the logical sequence of the experimental procedure.

References

- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols for DNA Gyrase Cleavage Assay using DNA Gyrase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a validated and attractive target for the development of novel antibacterial agents.[2] One class of potent DNA gyrase inhibitors are the quinolones, which act by stabilizing the transient covalent complex formed between the enzyme and cleaved DNA. This stabilization of the "cleavage complex" leads to double-strand DNA breaks and ultimately bacterial cell death.[3]

The DNA gyrase cleavage assay is a fundamental tool for identifying and characterizing inhibitors that function through this poisoning mechanism. The assay typically involves incubating the enzyme and supercoiled plasmid DNA with a test compound. If the compound stabilizes the cleavage complex, the addition of a denaturant like sodium dodecyl sulfate (SDS) and a protease results in the linearization of the plasmid DNA, which can be visualized and quantified by agarose gel electrophoresis.[3]

DNA Gyrase-IN-5 is a potent inhibitor of DNA gyrase with a reported half-maximal inhibitory concentration (IC50) of 0.10 µM in supercoiling assays. While its primary mode of action is the inhibition of the supercoiling activity, its potential to stabilize the DNA gyrase cleavage complex can be effectively evaluated using the protocol detailed below.

Principle of the DNA Gyrase Cleavage Assay

The DNA gyrase cleavage assay is designed to detect the formation of a stable cleavage complex between DNA gyrase and DNA, which is induced by certain inhibitors. The assay proceeds in the following key steps:

-

Reaction Setup: Purified DNA gyrase and supercoiled plasmid DNA are incubated with the test compound (e.g., this compound).

-

Cleavage Complex Formation: If the test compound is a gyrase poison, it will trap the enzyme in a state where it has cleaved the DNA but has not yet re-ligated it.

-

Complex Trapping and Enzyme Digestion: The reaction is stopped by the addition of SDS, which denatures the enzyme and traps the covalent DNA-gyrase intermediate. Subsequently, a protease (Proteinase K) is added to digest the gyrase, leaving the linearized plasmid DNA.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. An increase in the amount of linear plasmid DNA, compared to a no-drug control, indicates that the test compound stabilizes the cleavage complex.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified E. coli DNA Gyrase (A₂B₂ complex)

-

DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

-

Test Compound: this compound

-

Positive Control: Ciprofloxacin

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 2 mM DTT, 50% (w/v) glycerol.

-

Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

SDS Solution: 10% (w/v) in sterile water.

-

Proteinase K: 10 mg/mL in sterile water.

-

Chloroform:Isoamyl Alcohol (24:1 v/v)

-

Agarose

-

TAE Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), up to 1 L with sterile water.

-

Ethidium Bromide or other DNA stain

-

Sterile deionized water

-

DMSO (for dissolving compounds)

Experimental Procedure

-

Preparation of Reagents:

-

Prepare 1X Assay Buffer by diluting the 5X stock with sterile water.

-

Prepare a 1% (w/v) agarose gel in 1X TAE buffer containing a DNA stain.

-

Prepare serial dilutions of this compound and ciprofloxacin in DMSO. A starting concentration range for this compound could be from 0.01 µM to 50 µM, bracketing its known IC50 for supercoiling.

-

-

Reaction Setup (on ice):

-

Prepare a master mix for the desired number of reactions. For each 30 µL reaction, the master mix should contain:

-

6 µL of 5X Assay Buffer

-

1 µL of supercoiled pBR322 DNA (0.5 µg)

-

Sterile water to a final volume of 27 µL per reaction (after addition of enzyme and compound).

-

-

Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 1.5 µL of the appropriate dilution of this compound, ciprofloxacin, or DMSO (for no-drug control) to the respective tubes.

-

Prepare an enzyme dilution in Enzyme Dilution Buffer.

-

Initiate the reaction by adding 1.5 µL of diluted DNA gyrase to each tube. For the negative control (no enzyme), add 1.5 µL of Enzyme Dilution Buffer.

-

-

Incubation:

-

Mix the reactions gently and incubate at 37°C for 60 minutes.

-

-

Stopping the Reaction and Protein Digestion:

-

Add 3 µL of 10% SDS to each reaction to stop the enzymatic reaction and denature the gyrase.

-

Add 1.5 µL of 10 mg/mL Proteinase K to each reaction to digest the enzyme.

-

Incubate at 37°C for 30 minutes.

-

-

Sample Preparation for Electrophoresis:

-

Add 30 µL of Chloroform:Isoamyl Alcohol (24:1) to each tube.

-

Vortex briefly and centrifuge at high speed for 2 minutes to separate the phases.

-

Carefully transfer the upper aqueous phase (which contains the DNA) to a new tube containing 7 µL of GSTEB loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load 20 µL of each sample into the wells of the 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Data Analysis:

-

Visualize the DNA bands using a UV transilluminator or other appropriate gel documentation system.

-

Identify the bands corresponding to supercoiled, relaxed, and linear plasmid DNA.

-

Quantify the intensity of the linear DNA band in each lane using densitometry software (e.g., ImageJ).[4]

-

Calculate the percentage of cleaved DNA for each inhibitor concentration relative to the total DNA in that lane.

-

Plot the percentage of cleaved DNA against the inhibitor concentration to determine the CC50 (concentration causing 50% cleavage).

-

Data Presentation

The quantitative results of the DNA gyrase cleavage assay can be summarized in a table for clear comparison.

| Compound | Supercoiling IC50 (µM) | Cleavage CC50 (µM) | Antibacterial MIC (µg/mL) - E. coli |

| This compound | 0.10 | To be determined | To be determined |

| Ciprofloxacin | ~0.8 | ~1.3 | ~0.015 |

Note: The CC50 for this compound needs to be experimentally determined using the protocol above. The IC50 and MIC values for ciprofloxacin are approximate and can vary depending on the specific assay conditions and bacterial strain.

Visualizations

Mechanism of DNA Gyrase and Inhibition

Caption: Mechanism of DNA gyrase and its inhibition.

Experimental Workflow for DNA Gyrase Cleavage Assay

Caption: Workflow of the DNA gyrase cleavage assay.

References

- 1. Site-specific interaction of DNA gyrase with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA Gyrase-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of DNA Gyrase-IN-5, a potent inhibitor of bacterial DNA gyrase. This document is intended to guide researchers in utilizing this compound for antibacterial research and drug discovery.

Introduction

This compound is a small molecule inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] By targeting DNA gyrase, this compound effectively blocks these vital cellular processes, leading to bacterial cell death.[1] this compound has demonstrated significant inhibitory activity against DNA gyrase with an IC50 of 0.10 μM and exhibits antibacterial effects against a range of wild-type and drug-resistant bacterial strains.[2] This makes it a valuable tool for studying bacterial physiology and for the development of novel antibacterial agents.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C25H15BrClN5 | [3] |

| Molecular Weight | 500.78 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C | |

| Storage (in Solvent) | -80°C |

Solution Preparation and Storage

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

3.2. Protocol for Preparing a 10 mM Stock Solution

-

Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of the compound (Molecular Weight = 500.78 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 5.01 mg, add 1 mL of DMSO.

-